molecular formula C15H13N3O3S B14160836 7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile CAS No. 896665-57-9

7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

Cat. No.: B14160836
CAS No.: 896665-57-9
M. Wt: 315.3 g/mol
InChI Key: UBADNNNBEWLHLZ-UHFFFAOYSA-N
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Description

7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for thiazolo[3,2-a]pyrimidine derivatives are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production .

Chemical Reactions Analysis

Mechanism of Action

Properties

CAS No.

896665-57-9

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

7-(3-ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C15H13N3O3S/c1-2-21-12-7-9(3-4-11(12)19)13-10(8-16)14(20)18-5-6-22-15(18)17-13/h3-4,7,19H,2,5-6H2,1H3

InChI Key

UBADNNNBEWLHLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=C(C(=O)N3CCSC3=N2)C#N)O

solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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